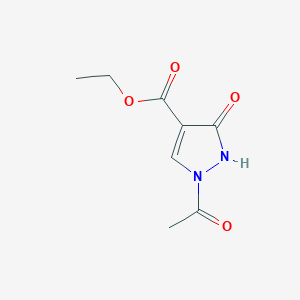

Ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate

Übersicht

Beschreibung

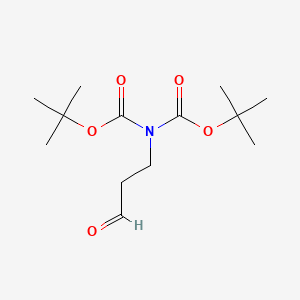

Ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate is a chemical compound with the CAS Number: 478968-45-5 . It has a molecular weight of 198.18 . The IUPAC name for this compound is ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate . The physical form of this compound is a powder .

Synthesis Analysis

While specific synthesis methods for Ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate were not found, pyrazoles in general are synthesized through a variety of methods . For instance, 1-Phenyl-3-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid ethyl ester was synthesized by the reaction of 5-chloro-1-phenyl-3-(pyridin-3-yl)-1H- pyrazole-4-carbaldehyde with ethyl bromoacetate and sodium sulfide .

Molecular Structure Analysis

The InChI Code for Ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate is 1S/C8H10N2O4/c1-3-14-8(13)6-4-10(5(2)11)9-7(6)12/h4H,3H2,1-2H3,(H,9,12) . The InChI key is WKNBDPJTYUZMKD-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

Ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate is a powder that is stored at room temperature . Its molecular weight is 198.18 .

Wissenschaftliche Forschungsanwendungen

Synthesis of Pyrazole Derivatives

Pyrazole derivatives, including Ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate, are synthesized using various methods such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . These compounds are highly valued in organic synthesis .

Biological Applications

Pyrazole derivatives have demonstrated various biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, and antioxidant properties .

Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase

Some pyrazole derivatives, including Ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate, have shown potential as inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase (Pf DHODH), an enzyme involved in the life cycle of the malaria parasite .

Applications in Agrochemistry

Pyrazole derivatives have wide-ranging applications in agrochemistry . However, specific applications of Ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate in this field are not mentioned in the search results.

Applications in Coordination Chemistry

Pyrazole derivatives are also used in coordination chemistry . The specific role of Ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate in this field is not detailed in the search results.

Applications in Organometallic Chemistry

Pyrazole derivatives find use in organometallic chemistry . The specific applications of Ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate in this field are not mentioned in the search results.

Safety and Hazards

The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Wirkmechanismus

Target of Action

Pyrazole derivatives, to which this compound belongs, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making pyrazole derivatives valuable for developing new therapeutic agents .

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, depending on the specific structure of the derivative and the nature of the target . These interactions can lead to changes in the target’s function, which can have therapeutic effects .

Biochemical Pathways

Pyrazole derivatives are known to affect various biochemical pathways, depending on their specific structure and the nature of their targets . These effects can lead to changes in cellular processes, which can have therapeutic effects .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic effects

Result of Action

Pyrazole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities result from the compound’s interaction with its targets and its effects on biochemical pathways .

Action Environment

Environmental factors can significantly impact the action of a compound, including its interaction with targets, its effects on biochemical pathways, and its pharmacokinetic properties

Eigenschaften

IUPAC Name |

ethyl 2-acetyl-5-oxo-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-3-14-8(13)6-4-10(5(2)11)9-7(6)12/h4H,3H2,1-2H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNBDPJTYUZMKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(NC1=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-acetyl-3-hydroxy-1H-pyrazole-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (R)-2-[(tert-butyldimethylsilyl)oxy]-2-(3-chlorophenyl)acetate](/img/structure/B1465196.png)

![Tert-butyl ((3-azabicyclo[3.2.0]heptan-1-yl)methyl)carbamate](/img/structure/B1465198.png)

![N-[2-(3-fluorophenyl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1465212.png)

![2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1465215.png)